6-Iodothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C6H3IN2S, and it has a molecular weight of 262.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodothieno[3,2-d]pyrimidine typically involves the iodination of thieno[3,2-d]pyrimidine. One common method includes the reaction of thieno[3,2-d]pyrimidine with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
6-Iodothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in appropriate solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives .
Scientific Research Applications
6-Iodothieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, contributing to the understanding of disease mechanisms.
Material Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 6-Iodothieno[3,2-d]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, thienopyrimidine derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: Similar structure but different substitution pattern.
Thieno[3,4-d]pyrimidine: Different arrangement of the thiophene and pyrimidine rings.
Pyrido[2,3-d]pyrimidine: Contains a nitrogen atom in place of sulfur in the thiophene ring
Uniqueness
6-Iodothieno[3,2-d]pyrimidine is unique due to the presence of the iodine atom, which makes it highly reactive and suitable for various substitution and coupling reactions. This reactivity allows for the synthesis of a wide range of derivatives with potential biological activities .
Properties
Molecular Formula |
C6H3IN2S |
---|---|
Molecular Weight |
262.07 g/mol |
IUPAC Name |
6-iodothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-6-1-4-5(10-6)2-8-3-9-4/h1-3H |
InChI Key |
UCSRMUNXAZFBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=CN=C21)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.